Apomorphine p-Quinone
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Overview
Description
Apomorphine p-Quinone is a derivative of apomorphine, a compound known for its dopaminergic activity. Apomorphine itself is a non-selective dopamine agonist that activates both D2-like and, to a lesser extent, D1-like receptors . This compound is formed through the oxidation of apomorphine, resulting in a quinone structure that can interact with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Apomorphine p-Quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can revert the quinone back to its hydroquinone form.
Substitution: The quinone can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives .
Scientific Research Applications
Apomorphine p-Quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study quinone chemistry and reactivity.
Biology: Investigated for its interactions with biological molecules, including proteins and nucleic acids.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of apomorphine p-Quinone involves its interaction with dopaminergic receptors in the brain. It primarily stimulates D2-type receptors within the caudate-putamen, leading to improved motor function in conditions like Parkinson’s disease . The quinone structure allows it to form covalent bonds with various biomolecules, potentially modifying their function and activity .
Comparison with Similar Compounds
Dopamine: A neurotransmitter with similar dopaminergic activity.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Quinones: A class of compounds with similar redox properties and biological activities.
Uniqueness: Apomorphine p-Quinone is unique due to its dual activity as both a dopamine agonist and a reactive quinone. This combination allows it to modulate dopaminergic pathways while also interacting with other biological molecules, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione |
InChI |
InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3 |
InChI Key |
AXNFTZZNUAGMDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O |
Origin of Product |
United States |
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